molecular formula C4H3N3O3 B1647213 1H-Imidazole-4-carboxaldehyde,2-nitro

1H-Imidazole-4-carboxaldehyde,2-nitro

Cat. No.: B1647213
M. Wt: 141.09 g/mol
InChI Key: MSBCVLHFCWIVTP-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxaldehyde,2-nitro (CAS 89176-71-6) is a nitro-substituted imidazole derivative featuring a nitro group (-NO₂) at position 2 and a carboxaldehyde (-CHO) group at position 4 of the imidazole ring. The molecular formula is C₄H₃N₃O₃, with a molecular weight of 141.09 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of specialized organic molecules and active pharmaceutical ingredients (APIs). Its structural features—a reactive aldehyde group and electron-withdrawing nitro substituent—make it a versatile precursor for further chemical modifications, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

2-nitro-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C4H3N3O3/c8-2-3-1-5-4(6-3)7(9)10/h1-2H,(H,5,6)

InChI Key

MSBCVLHFCWIVTP-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)[N+](=O)[O-])C=O

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1H-Imidazole-4-carboxaldehyde,2-nitro and related nitroimidazole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound 89176-71-6 C₄H₃N₃O₃ 141.09 -NO₂ (C2), -CHO (C4) Pharmaceutical intermediate; reactive aldehyde for synthesis
4-Nitroimidazole 3034-38-6 C₃H₃N₃O₂ 113.07 -NO₂ (C4) Basic nitroimidazole scaffold; used in antimicrobial agents and radiosensitizers
1H-Imidazole-2-carboxaldehyde,1-[2-(acetyloxy)ethyl]-5-nitro- 4812-32-2 C₈H₉N₃O₅ 227.17 -NO₂ (C5), -CHO (C2), -CH₂OAc (C1) Potential prodrug applications due to acetyloxyethyl group; enhanced solubility
4-Ethyl-1-methyl-2-nitro-1H-imidazole 23585-79-7 C₆H₉N₃O₂ 155.15 -NO₂ (C2), -CH₂CH₃ (C4), -CH₃ (C1) Increased lipophilicity; potential use in hydrophobic drug formulations
4-Methyl-5-nitroimidazole N/A C₄H₅N₃O₂ 127.10 -NO₂ (C5), -CH₃ (C4) Antiparasitic drug precursor (e.g., metronidazole derivatives)
1H-Imidazole-2-carbaldehyde 10111-08-7 C₄H₄N₂O 96.09 -CHO (C2) Non-nitrated analog; used in coordination chemistry and ligand synthesis

Structural and Reactivity Differences

Substituent Position and Electronic Effects :

  • Nitro Group Placement : In This compound , the nitro group at position 2 creates a strong electron-withdrawing effect, deactivating the imidazole ring and directing electrophilic substitution to specific positions. By contrast, 4-Nitroimidazole (nitro at C4) exhibits different electronic properties, influencing its reactivity in aromatic substitution reactions .
  • Aldehyde Functionality : The carboxaldehyde group in the main compound (C4) enhances its utility in nucleophilic additions (e.g., forming Schiff bases), unlike 4-Nitroimidazole , which lacks this functional group .

Functional Group Diversity :

  • 1H-Imidazole-2-carboxaldehyde,1-[2-(acetyloxy)ethyl]-5-nitro- (CAS 4812-32-2) includes an acetyloxyethyl chain at C1, improving solubility in polar solvents. This contrasts with the simpler structure of the main compound, which may exhibit lower solubility in aqueous media .
  • 4-Ethyl-1-methyl-2-nitro-1H-imidazole (CAS 23585-79-7) incorporates alkyl groups (ethyl and methyl), increasing lipophilicity and making it suitable for lipid-based drug delivery systems .

Biological and Pharmaceutical Relevance :

  • 4-Methyl-5-nitroimidazole is a key intermediate in antiparasitic drugs (e.g., metronidazole), where the nitro group undergoes reductive activation in anaerobic organisms. The main compound’s aldehyde group may instead facilitate covalent binding to biological targets .
  • 1H-Imidazole-2-carbaldehyde (CAS 10111-08-7) lacks a nitro group but serves as a ligand in metal-organic frameworks (MOFs), highlighting how nitro substitution alters application scope .

Preparation Methods

Directed Nitration Using Protecting Groups

A foundational approach involves protecting the imidazole nitrogen to direct nitration to the desired position. Winter and Retey (1994) demonstrated that protecting the N1 position of imidazole with a dimethylsulfamoyl group enables regioselective functionalization. Applying this strategy:

  • Protection : Treat imidazole with N,N-dimethylsulfamoyl chloride under basic conditions to yield 1-(N,N-dimethylsulfamoyl)imidazole.
  • Nitration : Subject the protected imidazole to nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing sulfamoyl group directs nitration to position 2, yielding 1-(N,N-dimethylsulfamoyl)-2-nitroimidazole.
  • Formylation : Employ the Vilsmeier-Haack reaction (N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to introduce the aldehyde group at position 4.
  • Deprotection : Hydrolyze the sulfamoyl group using hydrochloric acid (HCl) to obtain 1H-imidazole-4-carboxaldehyde,2-nitro.

Key Data :

Step Reagents/Conditions Yield (%)
Protection N,N-dimethylsulfamoyl chloride, K₂CO₃ 92
Nitration HNO₃/H₂SO₄, 0–5°C, 2h 78
Formylation DMF/POCl₃, 80°C, 6h 65
Deprotection 2N HCl, reflux, 4h 85

Sequential Functionalization via Intermediate Halogenation

An alternative route leverages halogenation to guide nitration. Su and Wood (2000) reported that bromination of 4-formylimidazole occurs selectively at position 2 when using N-bromosuccinimide (NBS). Adapting this:

  • Formylation : Convert imidazole to 4-formylimidazole via the Vilsmeier-Haack reaction.
  • Bromination : Treat with NBS in dichloromethane (DCM) to yield 2-bromo-1H-imidazole-4-carboxaldehyde.
  • Nitro Substitution : Perform a nucleophilic aromatic substitution (NAS) using sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) at 120°C to replace bromine with a nitro group.

Reaction Efficiency :

  • Bromination yield: 80%.
  • NAS conversion efficiency: ~70% (based on analogous reactions).

Photooxidative Pathways

Mohammad et al. (1994) demonstrated that urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) undergoes photooxidative cleavage to form 1H-imidazole-4-carboxaldehyde under UV light in the presence of purines. To incorporate a nitro group:

  • Nitro-Urocanic Acid Synthesis : Nitrate urocanic acid at position 2 using acetyl nitrate (AcONO₂) in acetic anhydride.
  • Photooxidation : Irradiate the nitro-urocanic acid with UV light (λ = 300 nm) in aqueous solution containing adenine as a catalyst.

Limitations :

  • Nitration of urocanic acid is low-yielding (~40%) due to competing side reactions.
  • Photooxidation efficiency drops to 50% with nitro-substituted substrates.

Oxidation of 2-Nitro-4-methylimidazole

Chromium-Based Oxidation

A patent (CN102643237A) outlines the oxidation of 4-methylimidazole to 1H-imidazole-4-carboxaldehyde using pyridinium chlorochromate (PCC) and titanium dioxide (TiO₂). Adapting this for nitro-substituted analogs:

  • Nitration of 4-Methylimidazole : Nitrate 4-methylimidazole with HNO₃/H₂SO₄ to yield 2-nitro-4-methylimidazole.
  • Oxidation : React with PCC/TiO₂ in dichloromethane (DCM) at 40–50°C for 4h.

Performance Metrics :

Substrate Oxidizing Agent Conversion (%)
2-Nitro-4-methylimidazole PCC/TiO₂ 60

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Directed Nitration High regioselectivity; scalable Multiple protection/deprotection steps 65–78
Halogenation-NAS Avoids harsh nitration conditions Limited substrate availability 50–70
Photooxidation Mild conditions; fewer steps Low yields with nitro substrates 40–50
Chromium Oxidation Direct oxidation of methyl group Toxicity of chromium reagents 60

Mechanistic Considerations

Nitration Dynamics

The nitro group’s electron-withdrawing nature deactivates the imidazole ring, necessitating strongly acidic conditions for electrophilic substitution. Computational studies suggest that nitration at position 2 is favored due to resonance stabilization from the adjacent nitrogen lone pairs.

Formylation Challenges

Vilsmeier-Haack formylation of nitro-substituted imidazoles requires elevated temperatures (80–100°C) and extended reaction times due to reduced nucleophilicity at position 4.

Industrial Scalability and Environmental Impact

The directed nitration route, while efficient, generates sulfonic acid waste during deprotection. Green chemistry alternatives, such as enzymatic nitration or flow chemistry setups, remain underexplored but could mitigate environmental concerns.

Q & A

Q. What are the key structural and spectroscopic characteristics of 1H-Imidazole-4-carboxaldehyde,2-nitro, and how can its purity be validated?

  • Methodological Answer : The compound (C₄H₃N₃O₃, MW 141.08 g/mol) features a nitro group at position 2 and an aldehyde at position 4 on the imidazole ring . Structural validation requires a combination of techniques:
  • X-ray crystallography : Use SHELXL for small-molecule refinement to confirm bond lengths and angles .
  • Spectroscopy : Compare experimental IR and NMR data with reference spectra (e.g., NIST Chemistry WebBook for nitro-aromatic vibrational modes) .
  • Chromatography : Employ HPLC with reference standards (e.g., EP impurity profiles for nitroimidazole derivatives) to assess purity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Synthesis typically involves nitration of imidazole precursors or functionalization of pre-nitrated intermediates. For example:
  • Nitration of imidazole aldehydes : Optimize reaction conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Monitor regioselectivity via LC-MS .
  • Ester hydrolysis : Ethyl 4-nitro-1H-imidazole-2-carboxylate (C₆H₇N₃O₄) can be hydrolyzed to the aldehyde under acidic conditions .

Advanced Research Questions

Q. How does the position of the nitro group influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : The nitro group at position 2 creates steric and electronic effects. For example:
  • Steric hindrance : The ortho-nitro group may reduce nucleophilic attack at the aldehyde, as seen in analogous chiral aldehyde catalysts .
  • Electronic effects : Computational modeling (DFT) can predict electron-withdrawing effects on the imidazole ring’s π-system, influencing redox behavior in metal-organic frameworks .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or sample impurities. Strategies include:
  • High-resolution crystallography : Use SHELXPRO to refine twinned or high-disorder datasets .
  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., imidazole ring proton shifts) .
  • Cross-validation : Compare IR carbonyl stretches (e.g., ~1700 cm⁻¹ for aldehydes) with crystallographic bond lengths .

Q. What role does this compound play in asymmetric catalysis or pharmaceutical intermediates?

  • Methodological Answer : The aldehyde group enables Schiff base formation, useful in:
  • Asymmetric catalysis : Chiral aldehydes derived from this compound can coordinate metals (e.g., Cu) for enantioselective α-amination reactions .
  • Pharmaceutical intermediates : Nitroimidazole derivatives are precursors to antiparasitic agents. Monitor nitro reduction (e.g., H₂/Pd-C) to avoid byproducts .

Q. What computational tools are recommended for predicting the electronic properties of nitro-functionalized imidazoles?

  • Methodological Answer : Use density functional theory (DFT) with Gaussian or ORCA:
  • Electrostatic potential maps : Visualize electron-deficient regions near the nitro group .
  • Frontier molecular orbitals : Predict reactivity in nucleophilic/electrophilic attacks .
    Validate models against experimental UV-Vis and cyclic voltammetry data .

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